2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
CAS No.:
Cat. No.: VC13687296
Molecular Formula: C20H26BNO4
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26BNO4 |
|---|---|
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)15-8-11-18(17(22)12-15)24-13-14-6-9-16(23-5)10-7-14/h6-12H,13,22H2,1-5H3 |
| Standard InChI Key | JEJNNQFJPACMSY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1, dioxaborolan-2-yl)-phenylamine (IUPAC name: 2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) is identified by the molecular formula C₂₀H₂₆BNO₄ and a molecular weight of 355.2 g/mol. Its structure features:
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A phenylamine core substituted at the 2-position with a 4-methoxy-benzyloxy group.
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A pinacol boronic ester moiety at the 5-position, characterized by a 1,3,2-dioxaborolane ring with four methyl groups.
The canonical SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N, underscores the spatial arrangement of functional groups, which influence reactivity and solubility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenylamine likely involves multi-step protocols common to boronic ester derivatives:
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Introduction of the benzyloxy group: Protection of the phenylamine’s hydroxyl group via alkylation with 4-methoxybenzyl chloride under basic conditions .
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Boronic ester formation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, enabling boron substitution at the 5-position .
Comparative analysis with structurally similar compounds, such as 4-Benzyloxyphenylboronic acid pinacol ester (PubChem CID: 5057427), reveals that the methoxy group’s electron-donating effects enhance the stability of intermediate aryl halides during cross-coupling reactions .
Reactivity and Functionalization
The pinacol boronic ester group serves as a versatile handle for Suzuki-Miyaura cross-coupling, a reaction pivotal in constructing biaryl structures prevalent in pharmaceuticals. For example, coupling with aryl halides could yield complex molecules targeting kinase inhibition, as observed in diphenylether derivatives like KY-065 . The methoxy-benzyloxy substituent may further modulate electronic effects, directing regioselectivity in subsequent reactions.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
As a pharmaceutical intermediate, this compound enables the synthesis of molecules with enhanced bioactivity. For instance, diphenylamine analogs have demonstrated osteoblastogenic effects by inhibiting CDK8, a kinase implicated in osteoporosis . While direct evidence for the compound’s therapeutic use is limited, its structural similarity to KY-273—a CDK8 inhibitor—suggests potential utility in bone-targeted drug development .
Biological Activity and Mechanistic Insights
Although specific studies on this compound are scarce, related boronic esters exhibit:
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Proteasome inhibition: Boron-containing compounds often target enzymatic active sites, as seen in bortezomib, a proteasome inhibitor used in myeloma therapy.
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Antibacterial properties: Boronic acids disrupt quorum sensing in pathogens like Pseudomonas aeruginosa.
The presence of both amine and boronic ester functionalities in this compound could enable dual mechanisms of action, warranting further investigation.
Comparative Analysis with Structural Analogs
Pinacol Boronic Esters
Compared to 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 5057427) , the methoxy substitution in the target compound introduces:
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Enhanced solubility: The methoxy group’s polarity improves aqueous solubility relative to non-polar benzyl analogs.
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Steric effects: Bulkier substituents may hinder cross-coupling efficiency, necessitating optimized reaction conditions.
| Property | Target Compound | 4-Benzyloxyphenylboronic Acid Pinacol Ester |
|---|---|---|
| Molecular Formula | C₂₀H₂₆BNO₄ | C₁₉H₂₃BO₃ |
| Molecular Weight (g/mol) | 355.2 | 310.2 |
| Key Functional Groups | Methoxy-benzyloxy, phenylamine | Benzyloxy |
Diphenylamine Derivatives
Diphenylamine-based compounds, such as those reported by JSTAGE , highlight the pharmacological relevance of this scaffold. For example, 13h (EC₅₀ = 12.3 nM for osteoblast differentiation) shares a boronic ester moiety, suggesting that the target compound could similarly enhance bone formation .
Data Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Molecular Formula | C₂₀H₂₆BNO₄ | |
| Molecular Weight | 355.2 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N | |
| InChIKey | JEJNNQFJPACMSY-UHFFFAOYSA-N |
Table 2: Comparative Analysis of Boronic Esters
| Compound | Molecular Weight (g/mol) | Key Application |
|---|---|---|
| Target Compound | 355.2 | Pharmaceutical research |
| 4-Benzyloxyphenylboronic Acid Pinacol Ester | 310.2 | Organic synthesis |
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